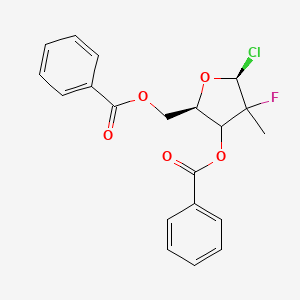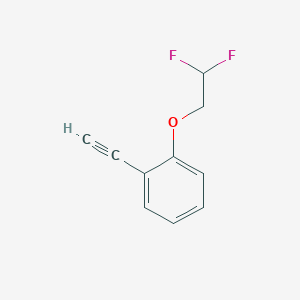
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of pentofuranose, a type of sugar molecule, and is characterized by the presence of fluorine and chlorine atoms, which contribute to its unique chemical properties. This compound is particularly significant in the synthesis of nucleotide analogs, which are used as antiviral agents, especially in the treatment of hepatitis C virus (HCV) infection.
Métodos De Preparación
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves several steps. One common method starts with the precursor (2R)-2-deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate. This compound is then reacted with a chlorinating agent, such as thionyl chloride, under controlled conditions to introduce the chlorine atom . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining product quality .
Análisis De Reacciones Químicas
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common.
Hydrolysis: The ester bonds in the dibenzoate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of nucleotide analogs, which are crucial in developing antiviral drugs, particularly for HCV.
Biological Studies: The compound serves as a building block for studying the interactions of nucleotide analogs with viral enzymes and other biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a precursor in the synthesis of nucleotide analogs. These analogs mimic natural nucleotides and are incorporated into viral RNA by viral polymerases, leading to chain termination and inhibition of viral replication. The fluorine atom enhances the stability and binding affinity of the analogs to the viral polymerase, making them more effective.
Comparación Con Compuestos Similares
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to its specific substitution pattern and the presence of both fluorine and chlorine atoms. Similar compounds include:
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate: Differing in the stereochemistry at the anomeric carbon.
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranose 3,5-Dibenzoate: Lacking the chlorine atom, which affects its reactivity and applications.
These compounds share similar core structures but differ in their chemical properties and applications due to variations in their functional groups and stereochemistry.
Propiedades
Fórmula molecular |
C20H18ClFO5 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
[(2R,5S)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16?,19-,20?/m1/s1 |
Clave InChI |
VLPZJFQKABILMS-HSHZPNLASA-N |
SMILES isomérico |
CC1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)Cl)F |
SMILES canónico |
CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)

![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)




![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)



